

Triforine as a Sterol Demethylation Inhibitor (DMI): A Technical Guide

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Compound of Interest

Compound Name: Triforine

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Abstract

Triforine is a systemic fungicide belonging to the piperazine chemical group, recognized for its efficacy against a variety of fungal pathogens, including those responsible for powdery mildew, scab, and rust.[1] Its mode of action is the inhibition of sterol 14 α -demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[3] This technical guide provides an in-depth analysis of **triforine** as a sterol demethylation inhibitor (DMI), detailing its mechanism of action, presenting quantitative efficacy data, and outlining experimental protocols for its evaluation.

Introduction

Fungal infections in agriculture and medicine pose significant challenges, necessitating the development and understanding of effective antifungal agents. Sterol biosynthesis inhibitors (SBIs), particularly demethylation inhibitors (DMIs), represent a major class of fungicides that target the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][3]

Triforine, a piperazine derivative, has been a longstanding and reliable DMI for the control of various fungal diseases.[1] This document serves as a comprehensive resource for researchers and professionals, offering a detailed examination of **triforine**'s role as a CYP51 inhibitor.

Chemical and Physical Properties of **Triforine**

Property	Value	Reference
Chemical Name	N,N'-[piperazine-1,4-diylbis(trichloromethyl)methylene]diformamide	[1]
CAS Number	26644-46-2	
Molecular Formula	C ₁₀ H ₁₄ Cl ₆ N ₄ O ₂	[1]
Molecular Weight	434.96 g/mol	
Appearance	Colorless crystals	[2]
Solubility	Soluble in DMSO; sparingly soluble in acetone, chloroform, and methanol	

Mechanism of Action: Inhibition of Sterol Demethylation

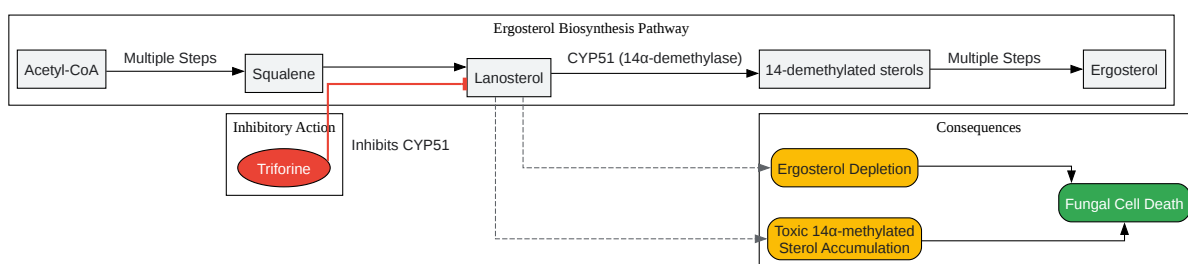
Triforine's antifungal activity stems from its specific inhibition of the cytochrome P450 enzyme, 14 α -demethylase (CYP51). This enzyme is a key catalyst in the ergosterol biosynthesis pathway, responsible for the removal of a methyl group from lanosterol or eburicol, precursors to ergosterol.[2][4]

The inhibition of CYP51 by **triforine** leads to two primary consequences for the fungal cell:

- **Depletion of Ergosterol:** The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane. This affects essential cellular processes such as nutrient transport and cell wall synthesis.[4][5]
- **Accumulation of Toxic Sterol Intermediates:** The blockage of the pathway causes a buildup of 14 α -methylated sterols, which are toxic to the fungal cell and further disrupt membrane function.[4][6]

The Ergosterol Biosynthesis Pathway and Triforine's Target

The ergosterol biosynthesis pathway is a multi-step process that converts acetyl-CoA into ergosterol. **Triforine** acts at the crucial demethylation step, as illustrated in the following diagram.



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Caption: Inhibition of Ergosterol Biosynthesis by **Triforine**.

Quantitative Efficacy Data

The efficacy of **triforine** can be quantified by determining its half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC) against various fungal species. While extensive, directly comparable datasets are not always available in single studies, the following tables summarize illustrative efficacy data. It is important to note that these values can vary based on the fungal isolate, experimental conditions, and testing methodology.^{[1][7]}

Table 1: Illustrative EC₅₀ Values of **Triforine** Against Various Fungal Pathogens

Fungal Pathogen	Disease	Illustrative EC ₅₀ (µg/mL)	Reference
Podosphaera leucotricha	Apple Powdery Mildew	0.1 - 1.0	[1]
Venturia inaequalis	Apple Scab	0.5 - 5.0	[1]
Sphaerotheca pannosa	Rose Powdery Mildew	0.2 - 2.0	[1]
Phoma exigua var. inoxydabilis	Periwinkle Foliar Necrosis	>10 (low in vitro inhibition)	[8]
Colletotrichum gloeosporioides	Periwinkle Foliar Necrosis	>10 (low in vitro inhibition)	[8]

Table 2: Comparative Efficacy of **Triforine** in Field Trials

Crop	Disease	Fungicide	Application Rate (g a.i./L)	Disease Control Efficacy	Reference
Photinia	Entomosporium Leaf Spot	Triforine	Not specified	Inferior to myclobutanil and chlorothalonil	
Vinca minor (Periwinkle)	Foliar Necrosis	Triforine	0.27	Less effective than thiophanate methyl/manc ozeb	[8]

Experimental Protocols

Standardized in vitro and in vivo experimental protocols are essential for evaluating the antifungal efficacy of **triforine**.

In Vitro Antifungal Susceptibility Testing: Poisoned Food Technique

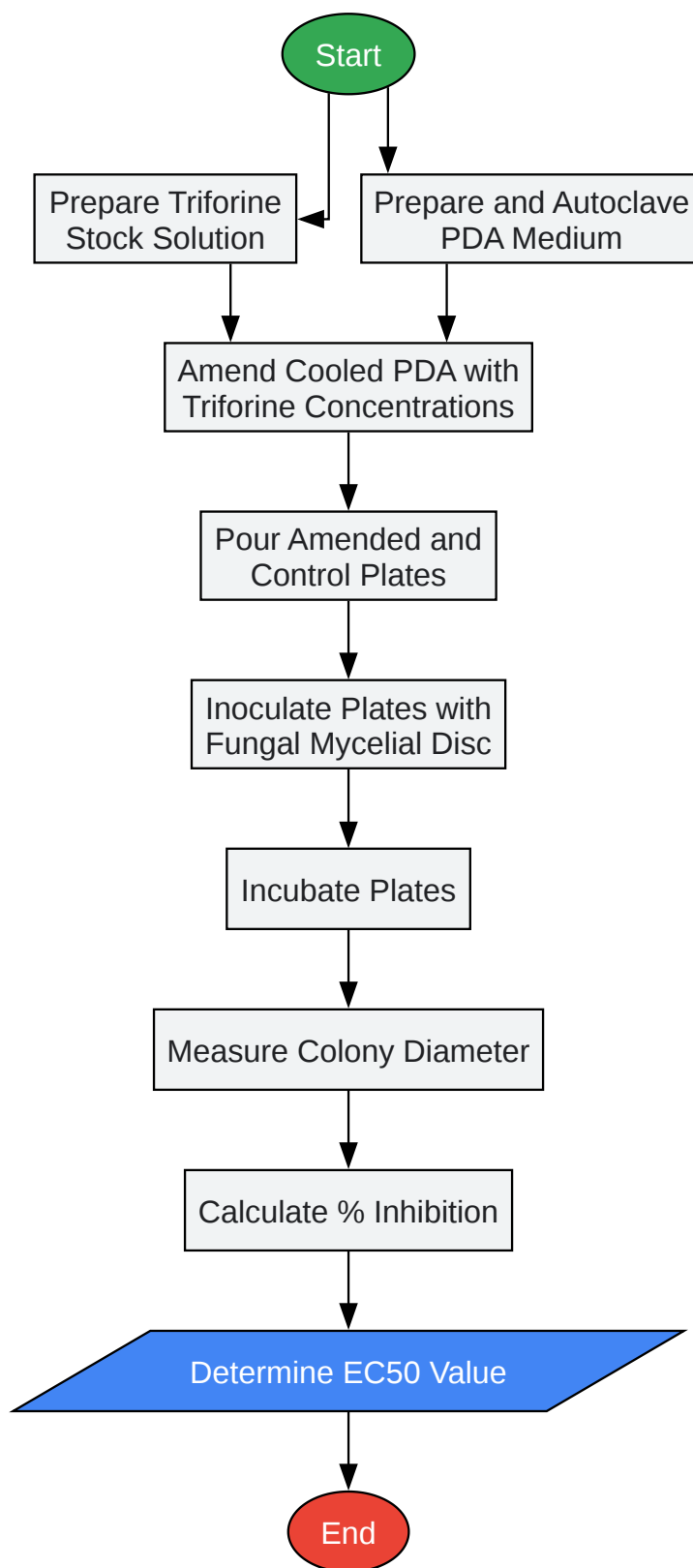
This method is commonly used to determine the effect of a fungicide on the mycelial growth of a fungus on an agar medium.^{[9][10]}

Objective: To determine the EC₅₀ value of **triforine** by measuring its effect on the radial growth of a fungal colony.

Methodology:

- Preparation of Fungicide Stock Solution:
 - Dissolve a known weight of technical grade **triforine** in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
 - Prepare a stock solution of a high concentration (e.g., 1000 µg/mL).
- Media Preparation:
 - Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.
 - Allow the molten PDA to cool to approximately 45-50°C in a water bath.
- Amendment of Media:
 - Add appropriate volumes of the **triforine** stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
 - Prepare a control medium containing the same concentration of the solvent used for the stock solution but without **triforine**.
 - Pour the amended and control PDA into sterile Petri plates and allow them to solidify.
- Inoculation:

- From a young, actively growing culture of the target fungus, cut a mycelial disc (e.g., 5 mm in diameter) from the colony margin using a sterile cork borer.
- Aseptically place the mycelial disc, mycelial side down, in the center of each amended and control PDA plate.
- Incubation:
 - Incubate the plates at an optimal temperature for the specific fungus (e.g., $25 \pm 2^{\circ}\text{C}$) in the dark.
- Data Collection and Analysis:
 - Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
 - Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
 - $\% \text{ Inhibition} = ((dc - dt) / dc) * 100$
 - Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
 - Determine the EC_{50} value by performing a probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.



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Caption: Workflow for the Poisoned Food Technique.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a fungicide in a liquid medium and is particularly useful for yeasts and for generating a large amount of data.[\[2\]](#)

Objective: To determine the MIC of **triforine** against a fungal isolate.

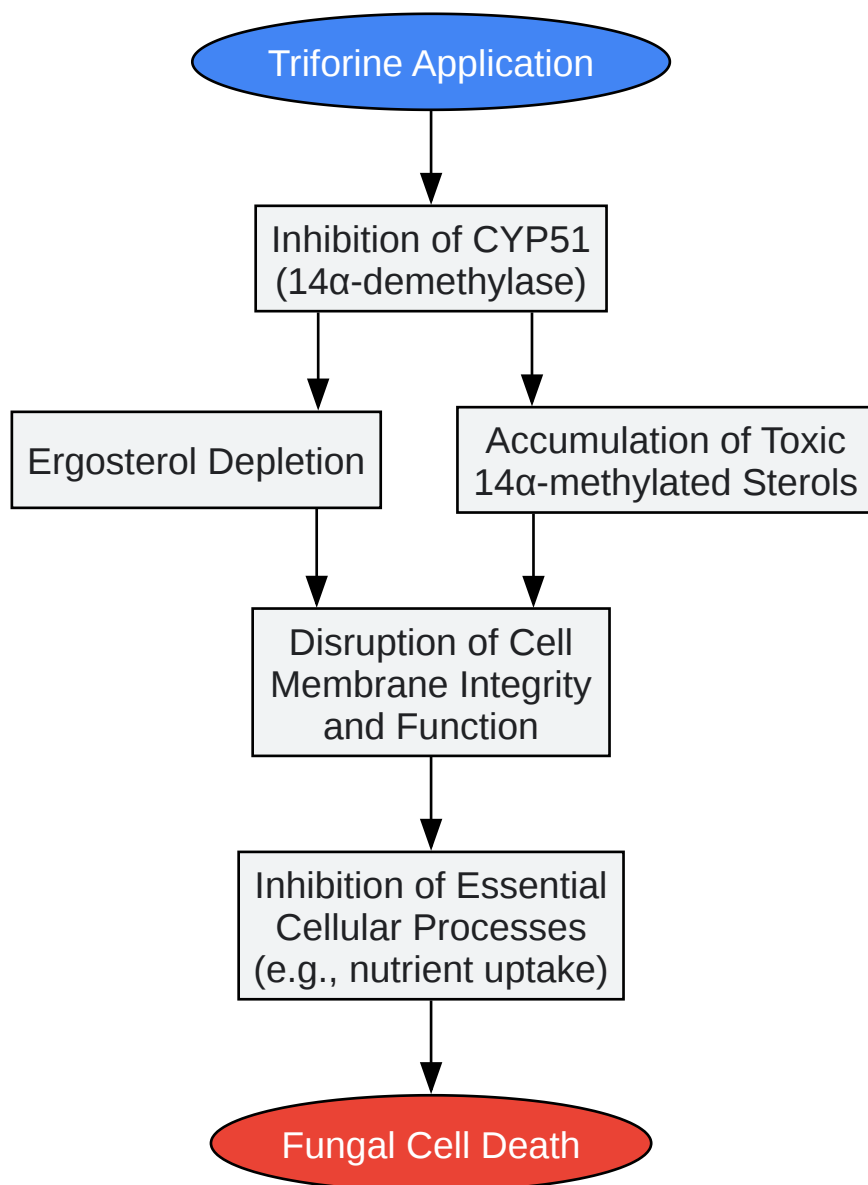
Methodology:

- Preparation of **Triforine** Stock Solution and Dilutions:
 - Prepare a stock solution of **triforine** in 100% DMSO at a concentration of 1280 µg/mL.[\[2\]](#)
 - In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 0.125 to 128 µg/mL.[\[2\]](#)
- Inoculum Preparation:
 - For Yeasts: Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a suspension in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard. Further dilute in RPMI-1640 medium to a final inoculum of 0.5-2.5 x 10³ CFU/mL.[\[2\]](#)
 - For Filamentous Fungi: Culture on Potato Dextrose Agar (PDA) at 35°C for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension and adjust the concentration to 0.4-5 x 10⁴ CFU/mL.[\[2\]](#)
- Inoculation and Incubation:
 - Add 100 µL of the prepared inoculum to each well of the microtiter plate containing 100 µL of the diluted **triforine**.
 - Include a growth control well (inoculum without fungicide) and a sterility control well (medium only).

- Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.
- Endpoint Determination (Reading the MIC):
 - The MIC is the lowest concentration of **triforine** that causes a significant inhibition of growth (typically $\geq 50\%$ for azoles) compared to the growth control.^[11] For some fungi, the endpoint may be complete visual inhibition of growth.^[2]

Signaling Pathways and Logical Relationships

Triforine's interaction with the fungal cell is a cascade of events initiated by the inhibition of a single enzyme.



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Caption: Logical Cascade of **Triforine**'s Antifungal Action.

Conclusion

Triforine remains a significant DMI fungicide due to its specific and effective mode of action against a range of fungal pathogens. Its ability to inhibit the crucial CYP51 enzyme in the ergosterol biosynthesis pathway leads to the disruption of fungal cell membrane integrity and ultimately, cell death. A thorough understanding of its mechanism, quantitative efficacy, and the standardized protocols for its evaluation are paramount for its effective use in disease management strategies and for the development of new antifungal agents. The information and methodologies presented in this guide provide a solid foundation for researchers and professionals working in the field of mycology and drug development.

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